N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-methoxynaphthalen-1-yl)-N-(naphthalen-1-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound features a methoxy group attached to a naphthalene ring, which is conjugated with another naphthalene ring through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-methoxynaphthalen-1-yl)-N-(naphthalen-1-yl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the imine bond.
Starting Materials: 4-methoxynaphthaldehyde and naphthylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with the mixture being stirred at room temperature or slightly elevated temperatures.
Catalysts: Acidic catalysts like p-toluenesulfonic acid or basic catalysts like sodium hydroxide can be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-methoxynaphthalen-1-yl)-N-(naphthalen-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form secondary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-1-(4-methoxynaphthalen-1-yl)-N-(naphthalen-1-yl)methanimine can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.
Biology and Medicine
Compounds with imine linkages are often explored for their biological activity. They can act as ligands for metal complexes, which are studied for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry
In materials science, such compounds can be used in the development of organic semiconductors and other advanced materials due to their conjugated systems, which facilitate electron transport.
Mechanism of Action
The mechanism of action of (E)-1-(4-methoxynaphthalen-1-yl)-N-(naphthalen-1-yl)methanimine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and imine groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-methoxynaphthalen-1-yl)-N-(phenyl)methanimine: Similar structure but with a phenyl group instead of a naphthyl group.
(E)-1-(4-methoxynaphthalen-1-yl)-N-(2-naphthyl)methanimine: Similar structure but with a different naphthyl substitution pattern.
Uniqueness
(E)-1-(4-methoxynaphthalen-1-yl)-N-(naphthalen-1-yl)methanimine is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of two naphthalene rings and a methoxy group provides a distinct electronic environment, making it suitable for specific applications in synthesis and materials science.
Properties
Molecular Formula |
C22H17NO |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)-N-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C22H17NO/c1-24-22-14-13-17(18-9-4-5-11-20(18)22)15-23-21-12-6-8-16-7-2-3-10-19(16)21/h2-15H,1H3 |
InChI Key |
FRAXWLHEHUHRCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.